REACTION_CXSMILES
|
Br[C:2]1[C:3]2[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=2[S:5][CH:6]=1.C([Li])CCC.[CH2:16]([Sn:20](Cl)([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH3:19].[Cl-].[NH4+]>C1COCC1>[S:5]1[CH:6]=[C:2]([Sn:20]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:16][CH2:17][CH2:18][CH3:19])[C:3]2[CH:10]=[CH:9][CH:8]=[CH:7][C:4]1=2 |f:3.4|
|
Name
|
9
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C=CC=C2
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
tri-n-butyl-tin chloride
|
Quantity
|
52.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at -78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C(=C1)[Sn](CCCC)(CCCC)CCCC)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |